

Physical and chemical properties of 4-acetoxy-2-bromo-5-methoxybenzaldehyde

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Compound of Interest

Compound Name:	4-Acetoxy-2-bromo-5-methoxybenzaldehyde
Cat. No.:	B042376

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An In-Depth Technical Guide to **4-Acetoxy-2-bromo-5-methoxybenzaldehyde**

Introduction

4-Acetoxy-2-bromo-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a derivative of vanillin, that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring an aldehyde, a bromo group, a methoxy group, and an acetoxy group, provides a versatile scaffold for constructing more complex molecules. The acetoxy group often functions as a protected form of a phenol, which can be deprotected under specific conditions to reveal a reactive hydroxyl group. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. The arrangement of functional groups on the benzaldehyde core dictates its chemical behavior and reactivity.

- IUPAC Name: (5-bromo-4-formyl-2-methoxyphenyl) acetate[1]
- Synonyms: **4-Acetoxy-2-bromo-5-methoxybenzaldehyde**, 5-Bromo-4-formyl-2-methoxyphenyl acetate, 6-Bromovanillin acetate[1]

- CAS Number: 52783-83-2[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₀H₉BrO₄[\[1\]](#)[\[2\]](#)

Below is a diagram of the chemical structure.

Caption: 2D structure of **4-acetoxy-2-bromo-5-methoxybenzaldehyde**.

Physicochemical and Computed Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various systems, including solubility, bioavailability, and reactivity. The data presented here are primarily computed properties, which provide valuable estimates for experimental design.

Property	Value	Source
Molecular Weight	273.08 g/mol	PubChem [1]
Exact Mass	271.96842 Da	PubChem [1]
Appearance	White to off-white crystalline powder (predicted)	Chem-Impex (for precursor) [3]
XLogP3	1.8	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	4	PubChem [1]
Rotatable Bond Count	3	PubChem [1]
Topological Polar Surface Area	52.6 Å ²	PubChem [1]

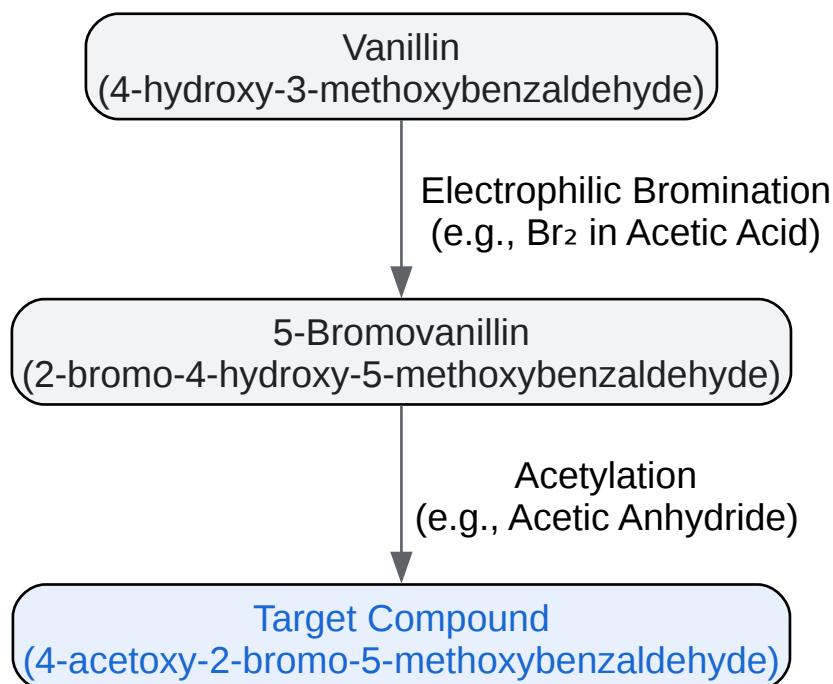
Synthesis and Reactivity

4-Acetoxy-2-bromo-5-methoxybenzaldehyde is typically synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) through a two-step process: electrophilic bromination followed by acetylation.

Synthesis Pathway: From Vanillin

The overall transformation involves two key reactions:

- Bromination: An electrophilic aromatic substitution reaction where a bromine atom is introduced onto the aromatic ring.
- Acetylation: The phenolic hydroxyl group is converted into an acetate ester.



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Caption: General synthesis workflow from vanillin.

Mechanistic Insights

Bromination of Vanillin: The regioselectivity of the bromination is directed by the existing substituents on the vanillin ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directors, while the aldehyde (-CHO) group is a deactivating, meta-director.^{[4][5]} The powerful activating effects of the hydroxyl and methoxy groups reinforce each other, directing the incoming electrophile (Br⁺) to the position ortho to the hydroxyl group and para to the methoxy group, which is C5. This leads to the highly regioselective formation of 5-bromovanillin.^[6]

Acetylation: This is a standard esterification reaction. The phenolic hydroxyl group of 5-bromovanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This reaction is typically performed in the presence of a base to deprotonate the phenol, increasing its nucleophilicity.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis based on established methods for the bromination of vanillin and subsequent acetylation.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Step 1: Synthesis of 5-Bromovanillin

- Setup: In a 250 mL conical flask equipped with a magnetic stirrer, dissolve 5.0 g of vanillin in 25 mL of glacial acetic acid. Stir until all solid has dissolved.
- Bromine Addition: In a fume hood, prepare a solution of 1.8 mL of bromine in 15 mL of glacial acetic acid. Using a dropping funnel or Pasteur pipette, add the bromine solution dropwise to the stirred vanillin solution over 20-30 minutes. The reaction is exothermic; maintain the temperature below 30°C if necessary using a water bath.
- Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. A precipitate may form during this time.
- Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The crude 5-bromovanillin will precipitate. If any color from excess bromine remains, add a few drops of saturated sodium thiosulfate solution to quench it.
- Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture to yield pure 5-bromovanillin.

Step 2: Synthesis of **4-Acetoxy-2-bromo-5-methoxybenzaldehyde**

- Setup: In a 100 mL flask, dissolve the dried 5-bromovanillin (e.g., 4.6 g) in 30 mL of 10% aqueous sodium hydroxide. Cool the solution in an ice bath.

- Acetylation: While stirring vigorously, add 5 mL of acetic anhydride dropwise to the cooled solution.
- Reaction: After addition, continue to stir the mixture for 30 minutes. A milky white precipitate of the target compound will form.
- Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The product can be further purified by recrystallization if necessary.

Applications and Research Interest

While specific applications for **4-acetoxy-2-bromo-5-methoxybenzaldehyde** are not extensively documented, the utility of its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (5-bromoisovanillin), provides strong evidence of its importance as a synthetic intermediate.^[3]

- Pharmaceutical Synthesis: The precursor is a known building block in the synthesis of galantamine, an acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.^[8] The acetoxy derivative serves as a protected version of this key intermediate, potentially offering advantages in multi-step synthetic routes by preventing unwanted side reactions of the phenolic hydroxyl group.
- Medicinal Chemistry: The brominated benzaldehyde scaffold is valuable in medicinal chemistry for creating novel therapeutic agents. The bromine atom can be used as a handle for further functionalization via cross-coupling reactions, while the aldehyde can be converted into a wide range of other functional groups.^[3]

Spectral Data

Characterization of the compound relies on standard spectroscopic techniques. While specific spectra for this exact compound require access to proprietary databases, representative data is available.

- ¹H NMR: Proton NMR spectroscopy would confirm the presence and connectivity of all protons, including the aldehyde proton (~9.8-10.0 ppm), the two aromatic protons (singlets), the methoxy protons (~3.9 ppm), and the acetyl protons (~2.3 ppm).

- Mass Spectrometry (MS): GC-MS data would show a molecular ion peak corresponding to its mass, with a characteristic isotopic pattern due to the presence of one bromine atom (^{19}Br and ^{81}Br in ~1:1 ratio).[1]
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aldehyde C=O stretch (~1700 cm^{-1}), the ester C=O stretch (~1760 cm^{-1}), and C-O stretches.[1]

Safety and Handling

No specific GHS classification is available for **4-acetoxy-2-bromo-5-methoxybenzaldehyde**. However, based on its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, the following hazards should be assumed:

- May cause an allergic skin reaction (H317).[8][9]
- Toxic to aquatic life with long-lasting effects (H411).[8][9]

Recommended Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or a chemical fume hood.
- Avoid breathing dust and avoid contact with skin and eyes.
- Prevent release into the environment.

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